molecular formula C16H10F4N2 B12893396 5-(4-Fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 515845-17-7

5-(4-Fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B12893396
CAS No.: 515845-17-7
M. Wt: 306.26 g/mol
InChI Key: LOGLSPFTZOKRLW-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms. The presence of fluorine atoms in its structure imparts unique chemical and physical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-fluorobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which is then cyclized with trifluoroacetic acid to yield the desired pyrazole .

Industrial Production Methods

Industrial production methods for this compound often involve optimized reaction conditions to maximize yield and purity. These methods may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

5-(4-Fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interact with neuroreceptors or enzymes involved in inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Fluorophenyl)-1-phenyl-3-(trifluoromethyl)-1H-pyrazole is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in pharmaceutical and agrochemical applications .

Properties

CAS No.

515845-17-7

Molecular Formula

C16H10F4N2

Molecular Weight

306.26 g/mol

IUPAC Name

5-(4-fluorophenyl)-1-phenyl-3-(trifluoromethyl)pyrazole

InChI

InChI=1S/C16H10F4N2/c17-12-8-6-11(7-9-12)14-10-15(16(18,19)20)21-22(14)13-4-2-1-3-5-13/h1-10H

InChI Key

LOGLSPFTZOKRLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F

Origin of Product

United States

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